molecular formula C22H27FN2O3 B5520213 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide

N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B5520213
M. Wt: 386.5 g/mol
InChI Key: UCVMOYXJMDDVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H27FN2O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.20057089 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cannabinoid Receptor Interactions

Research into cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has contributed significantly to our understanding of the cannabinoid system. These studies have developed pharmacophore models for CB1 receptor ligands, showing how these compounds interact with the receptor and suggesting their potential use in studying cannabinoid-related functions and disorders. For instance, Shim et al. (2002) utilized the AM1 molecular orbital method to analyze conformational aspects of cannabinoid receptor antagonists, providing insights into their binding interactions with the CB1 receptor (Shim et al., 2002).

Antimicrobial Activities

Compounds structurally similar to the one have been evaluated for their antimicrobial properties. For example, Jeankumar et al. (2013) synthesized and assessed thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antibacterial agents (Jeankumar et al., 2013).

Potential Therapeutic Applications

Further, research into compounds acting on the cannabinoid system, such as AM251, a cannabinoid CB1 receptor antagonist, suggests potential therapeutic applications in treating obesity and related metabolic disorders. Studies like those by Hildebrandt et al. (2003) have explored the effects of such antagonists on food intake and body weight, indicating their utility in addressing obesity (Hildebrandt et al., 2003).

Properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N,6-dimethyl-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-16-12-19(26)13-21(28-16)22(27)24(2)14-17-6-5-10-25(15-17)11-9-18-7-3-4-8-20(18)23/h3-4,7-8,12-13,17H,5-6,9-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVMOYXJMDDVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(=O)N(C)CC2CCCN(C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.